N-(3,4-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Description
N-(3,4-Dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide features a pyrazolo[1,5-d][1,2,4]triazin-4-one core fused to a naphthalene moiety and substituted with a 3,4-dimethoxyphenyl acetamide group.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-33-22-11-10-17(12-23(22)34-2)27-24(31)14-29-25(32)21-13-20(28-30(21)15-26-29)19-9-5-7-16-6-3-4-8-18(16)19/h3-12,15,20-21,28H,13-14H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTPYNAOQDRZKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3CC(NN3C=N2)C4=CC=CC5=CC=CC=C54)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a complex organic compound with potential biological activity. This article aims to explore its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a unique structure that combines a dimethoxyphenyl group with a naphthalenyl moiety and a pyrazolo[1,5-d][1,2,4]triazin-5-yl unit. The molecular formula is C₂₃H₂₃N₅O₃. Its structural complexity suggests potential interactions with various biological targets.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Anticancer Properties : Pyrazole derivatives are known for their anticancer activity. This compound may exert cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : The presence of the naphthalenyl group may enhance the compound's ability to disrupt microbial membranes or interfere with microbial metabolic pathways.
Anticancer Activity
In a study evaluating the cytotoxic effects of various pyrazole derivatives, compounds similar to this compound demonstrated significant activity against HeLa and HepG2 cell lines. The IC50 values were reported as follows:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Cpd. 14 | HeLa | 7.67 ± 0.6 |
| Cpd. 14 | HepG2 | 16.70 ± 1.3 |
| Cpd. 16 | HeLa | 10.37 ± 0.9 |
| Cpd. 16 | HepG2 | 33.45 ± 2.3 |
These results indicate that the compound can effectively inhibit cancer cell proliferation.
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been documented in various studies. For instance, derivatives containing pyrazole rings have shown promise as inhibitors of COX enzymes, which play a critical role in inflammation and pain pathways.
Case Studies
- Case Study on Anticancer Activity : A research team synthesized multiple pyrazolo derivatives and evaluated their effects on cancer cell lines. This compound was among the compounds tested and exhibited potent cytotoxicity against both HeLa and HepG2 cells.
- Case Study on Antimicrobial Properties : Another study focused on the antimicrobial efficacy of various naphthalene-containing compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features displayed significant antibacterial activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
*Estimated based on molecular formula (C₃₁H₂₅N₅O₄).
Key Observations:
- Heterocyclic Core: The pyrazolo-triazine core in the target and contrasts with triazole () or thiazole-pyrazole systems ().
- Substituent Effects : The 3,4-dimethoxyphenyl group in the target enhances electron-donating capacity versus electron-withdrawing groups (e.g., nitro in c, chloro in 6m). This could modulate solubility and receptor interactions .
- Molecular Weight: The target’s higher molecular weight (~407 vs.
Spectroscopic Comparisons
- IR Spectroscopy : All compounds show NH (~3290 cm⁻¹) and C=O (~1675–1682 cm⁻¹) stretches, confirming acetamide and heterocyclic carbonyl motifs .
- NMR Data : The target’s dimethoxyphenyl group would exhibit aromatic protons at δ 6.8–7.5 and methoxy signals at δ ~3.8, similar to b (δ 5.48 for –OCH2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
